1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene
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Overview
Description
1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O3
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with fluorine and trifluoromethoxy reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-donating methoxy groups and electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or methoxylated derivatives .
Scientific Research Applications
1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4-fluoro-3-(trifluoromethoxy)benzene: A closely related compound with similar functional groups.
1,2-Dimethoxy-4-(trifluoromethoxy)benzene: Lacks the fluorine atom at the 3-position.
Uniqueness
1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H8F4O3 |
---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
3-fluoro-1,2-dimethoxy-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O3/c1-14-6-4-3-5(16-9(11,12)13)7(10)8(6)15-2/h3-4H,1-2H3 |
InChI Key |
UBXBTESFRJFLKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC(F)(F)F)F)OC |
Origin of Product |
United States |
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